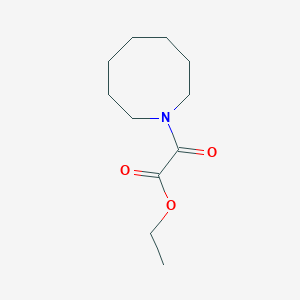

Ethyl azocan-1-yl(oxo)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl azocan-1-yl(oxo)acetate is a chemical compound with the molecular formula C11H19NO3 . It contains a total of 34 bonds, including 15 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 eight-membered ring, 1 aliphatic ester, and 1 aliphatic tertiary amide .

Molecular Structure Analysis

The molecular structure of Ethyl azocan-1-yl(oxo)acetate consists of 19 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It contains a total of 34 bonds, including 15 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 eight-membered ring, 1 aliphatic ester, and 1 aliphatic tertiary amide .Aplicaciones Científicas De Investigación

Chemical Synthesis and Organic Reactions

Research has explored various chemical syntheses and reactions involving compounds structurally related to Ethyl azocan-1-yl(oxo)acetate. For instance, studies have delved into the synthesis of new compounds from marine fungi, which include derivatives of ethyl acetate (Hong-Hua Wu et al., 2010). Another study investigated the asymmetric organocatalytic annulation of β-keto ester, leading to the formation of related compounds in moderate yield (Kaert Reitel et al., 2018).

Catalysis and Reaction Mechanisms

Ethyl azocan-1-yl(oxo)acetate-related compounds have been utilized in studying catalysis and reaction mechanisms. For instance, Methylrhenium trioxide has been used to catalyze reactions of ethyl diazoacetate, leading to various organic products (Zuolin Zhu & J. Espenson, 1996). Similarly, research on Lewis acid induced decomposition reactions of α-diazo-β-hydroxy esters has provided insights into reaction mechanisms and product distributions (A. Gioiello et al., 2011).

Molecular and Structural Analysis

Studies have also focused on the molecular and structural aspects of compounds similar to Ethyl azocan-1-yl(oxo)acetate. For instance, research on the crystal structure and Hirshfeld surface analysis of related compounds provides valuable insights into their molecular properties (Yassir Filali Baba et al., 2019). Another study used DFT and quantum chemical investigation to analyze molecular properties of substituted pyrrolidinones, enhancing understanding of their electronic properties (M. Bouklah et al., 2012).

Potential Therapeutic and Biological Applications

While explicitly excluding drug use and dosage, research indicates potential therapeutic and biological applications of related compounds. For instance, studies have synthesized novel quinoxaline derivatives as antiviral agents, indicating potential medical applications (Heba S. A. Elzahabi, 2017). Another study developed a voltammetric method for determining a new anticancer prodrug in serum, highlighting the diagnostic potential of related compounds (A. Stępniowska et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 2-(azocan-1-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-2-15-11(14)10(13)12-8-6-4-3-5-7-9-12/h2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOFWJGTLKLXJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1CCCCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl azocan-1-yl(oxo)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate](/img/structure/B1392943.png)

![N'-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1392944.png)

![4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392946.png)

![2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392954.png)

![2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392955.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol](/img/structure/B1392957.png)

![1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine](/img/structure/B1392958.png)

![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1392959.png)